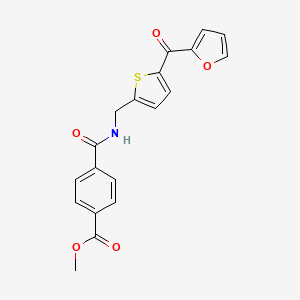
Methyl 4-(((5-(furan-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives have been shown to activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Mechanism of Action
The mechanism of action of Methyl 4-(((5-(furan-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. One study found that this compound inhibited the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and cancer progression. Another study found that this compound inhibited the activation of nuclear factor kappa B, a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. One study found that this compound inhibited the proliferation and migration of cancer cells, while another study found that this compound inhibited the production of reactive oxygen species, which are involved in oxidative stress and inflammation. Additionally, this compound has been shown to have potential as an anti-angiogenic agent, which could be beneficial in cancer treatment.
Advantages and Limitations for Lab Experiments
Methyl 4-(((5-(furan-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and can be obtained in high yields. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a potentially safe compound for further study. However, one limitation is that this compound has poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of Methyl 4-(((5-(furan-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate. One potential application is in the development of new cancer therapies, as this compound has shown promising anti-tumor activity in vitro. Additionally, further studies could investigate the potential anti-inflammatory and anti-angiogenic effects of this compound. Another future direction is the development of new synthesis methods to improve the yield and solubility of this compound, which could make it more useful for laboratory experiments.
Synthesis Methods
Methyl 4-(((5-(furan-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate can be synthesized through a multi-step process involving the reaction of various chemical compounds. One method involves the reaction of 2-furoyl chloride with 2-thiophenemethanol to form 5-(furan-2-carbonyl)thiophen-2-ylmethanol. This compound is then reacted with methyl 4-aminobenzoate and carbonyldiimidazole to form this compound.
Scientific Research Applications
Methyl 4-(((5-(furan-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. One study found that this compound showed promising anti-tumor activity in vitro against a variety of cancer cell lines, including breast cancer, lung cancer, and melanoma. Another study found that this compound had potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
methyl 4-[[5-(furan-2-carbonyl)thiophen-2-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5S/c1-24-19(23)13-6-4-12(5-7-13)18(22)20-11-14-8-9-16(26-14)17(21)15-3-2-10-25-15/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENLYWARIOTODN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


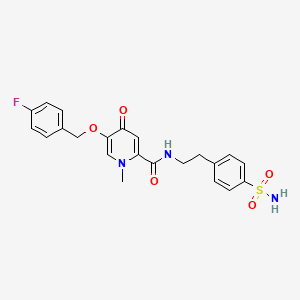
![2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2396463.png)
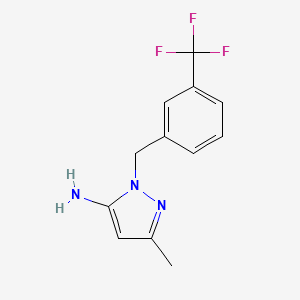
![3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2396466.png)
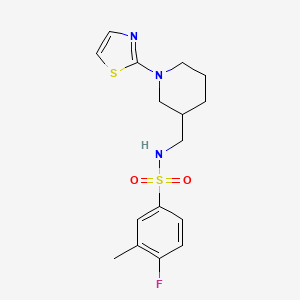
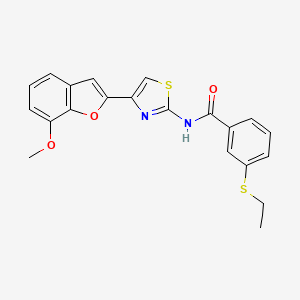
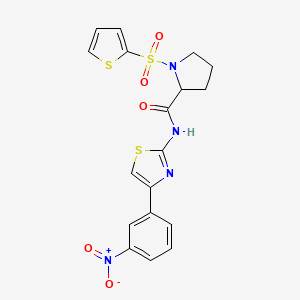
![4,4-Difluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide](/img/structure/B2396472.png)
![2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/no-structure.png)
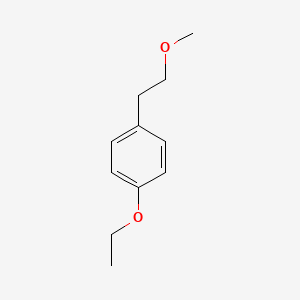
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2396478.png)
![N-(benzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2396479.png)
